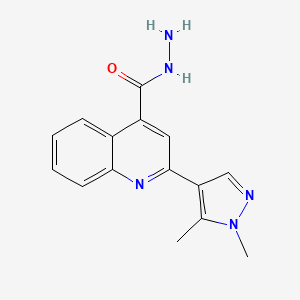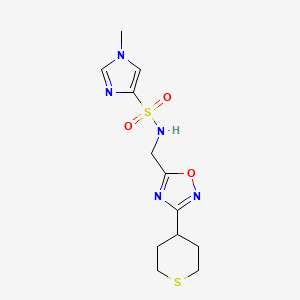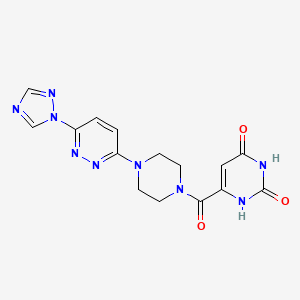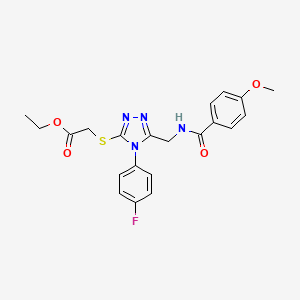![molecular formula C12H10N6 B2502462 2-{[2,5-ジメチル-1-(4H-1,2,4-トリアゾール-4-イル)-1H-ピロール-3-イル]メチレン}マロンニトリル CAS No. 478258-88-7](/img/structure/B2502462.png)
2-{[2,5-ジメチル-1-(4H-1,2,4-トリアゾール-4-イル)-1H-ピロール-3-イル]メチレン}マロンニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile" is a complex organic molecule that appears to be a part of a class of compounds known for their donor-acceptor chromophoric properties. These compounds are typically characterized by their ability to absorb and emit light, which makes them of interest in the field of materials science, particularly for applications such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, was synthesized by a displacement reaction involving the removal of a methylthio group with pyrrolidine, yielding an 80% success rate . Another related compound, 2-(1,2,4-triazol-5(4H)-ylidene) malononitrile, was synthesized using a multi-step process starting from thiosemicarbazine and involving condensation, cyclization, methylation, and a second condensation, with a yield of over 45.68% . These methods suggest that the synthesis of the compound would likely involve similar multi-step organic reactions, possibly including the use of amines, cyclization agents, and nitrile groups.
Molecular Structure Analysis
X-ray diffraction analysis has been used to determine the crystal structure of related compounds. For example, the crystal structure of 2-[(dipyrrolidin-1-yl)methylene] malononitrile revealed an orthorhombic crystal system with specific bond lengths and angles, and the presence of intermolecular and intramolecular hydrogen bonds forming a polymeric chain . This suggests that the compound of interest may also exhibit a well-defined crystal structure with specific geometric configurations, which could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the compound of interest may also participate in various organic reactions. These could include nucleophilic addition-elimination reactions, as seen in the synthesis of 2-[(dipyrrolidin-1-yl)methylene] malononitrile , or condensation and cyclization reactions, as in the case of 2-(1,2,4-triazol-5(4H)-ylidene) malononitrile . The presence of cyano groups and other reactive functionalities suggests that the compound could undergo further chemical transformations, potentially leading to a variety of derivatives with different properties.
Physical and Chemical Properties Analysis
While specific data on the physical and chemical properties of "2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile" is not provided, the properties of similar compounds can offer insights. For instance, the thermal decomposition properties of 2-(1,2,4-triazol-5(4H)-ylidene) malononitrile were investigated, which is relevant for understanding the stability and durability of the compound under various conditions . The solubility, melting point, and other physical properties would be important for practical applications and could be inferred based on the known properties of structurally similar compounds.
科学的研究の応用
薬理学的可能性
トリアゾール系化合物、例えば 2-{[2,5-ジメチル-1-(4H-1,2,4-トリアゾール-4-イル)-1H-ピロール-3-イル]メチレン}マロンニトリル は、生物系において様々な酵素や受容体に結合する能力があり、その結果、多様な生物活性を示します . これらの化合物は、抗菌剤、抗真菌剤、抗癌剤、抗酸化剤、抗ウイルス剤、抗炎症剤、鎮痛剤、抗てんかん剤、降圧剤、抗うつ剤、抗糖尿病剤、抗不安剤、および抗結核剤など、多くの薬剤クラスの中心構造成分として存在しています .
抗菌用途
トリアゾール系化合物は、その安全性プロファイルと優れた治療指数により、特に抗菌剤として、医薬品化学において広く使用されてきました . これらの化合物は、多剤耐性病原体を含む、広範なグラム陽性菌およびグラム陰性菌に対して有効です .
抗真菌用途
抗真菌薬の中でも、コナゾール類は、アゾール部分に基づく主要なクラスを構成しています . トリアゾール系化合物、例えば 2-{[2,5-ジメチル-1-(4H-1,2,4-トリアゾール-4-イル)-1H-ピロール-3-イル]メチレン}マロンニトリル は、新規抗真菌剤の開発に利用される可能性があります。
化学療法用途
推進剤、爆薬、火工品、特に化学療法などの有用な用途があるため、トリアゾールなどの高窒素含有複素環化合物の合成は、合成化学者や医薬品研究者の関心を集めています .
農薬用途
トリアゾール系化合物は、農薬としても使用されています . 生物系において様々な酵素や受容体に結合する能力により、害虫の防除に効果を発揮します。
染料および酸指示薬用途
トリアゾール系化合物は、染料や酸指示薬の製造に使用されています . これらの化合物の化学構造により、様々な物質と相互作用し、環境の変化に応じて色が変化します。
工業用化学品用途
トリアゾール系化合物は、生物活性に加えて、様々な工業用化学品の製造にも使用されています .
創薬における可能性
イミダゾール系化合物やトリアゾール系化合物は、その幅広い化学的および生物学的特性から、新規薬剤の開発における重要な合成中間体となっています . これらの化合物の誘導体は、様々な生物活性を示しており、創薬における有望な分野となっています .
作用機序
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The interaction with the aromatase enzyme could potentially inhibit the enzyme’s activity, thereby reducing the production of estrogens, which are known to stimulate the growth of certain types of cancer cells .
Biochemical Pathways
The compound likely affects the estrogen biosynthesis pathway due to its potential interaction with the aromatase enzyme . By inhibiting this enzyme, the compound could reduce the levels of estrogens, leading to a decrease in the growth stimulation of estrogen-responsive cancer cells .
Pharmacokinetics
It’s worth noting that the solubility of a compound in polar solvents like methanol can influence its absorption and distribution
Result of Action
The compound, as a part of the 1,2,4-triazole derivatives, has shown promising cytotoxic activity against certain cancer cell lines . This suggests that the molecular and cellular effects of the compound’s action could include the inhibition of cell growth and potentially the induction of cell death in cancer cells .
特性
IUPAC Name |
2-[[2,5-dimethyl-1-(1,2,4-triazol-4-yl)pyrrol-3-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6/c1-9-3-12(4-11(5-13)6-14)10(2)18(9)17-7-15-16-8-17/h3-4,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXBALGVXOSNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1N2C=NN=C2)C)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)
![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)

![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2502396.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

